{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea
Description
{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea is a heterocyclic compound with a unique structure that combines a tetrazole ring with an azepine ring.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N6O/c8-7(14)9-5-1-2-6-10-11-12-13(6)4-3-5/h5H,1-4H2,(H3,8,9,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAGZPGYEJHIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=NN2CCC1NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations and Retrosynthetic Analysis
The target molecule features a bicyclic system: a seven-membered azepine ring fused to a tetrazole moiety, with a urea group at the 7-position. Retrosynthetically, the molecule can be dissected into two key components:
Synthesis of the Tetrazolo[1,5-a]Azepine Core
1,3-Dipolar Cycloaddition of Nitriles and Azides
The foundational method for tetrazole synthesis involves the [2+3] cycloaddition between nitriles and azides, first reported by Hantzsch and Vagt. For the azepine-fused system, a preformed azepine nitrile undergoes reaction with sodium azide:
Reaction Scheme 1
$$
\text{Azepine nitrile} + \text{NaN}_3 \xrightarrow{\Delta, \text{DMF}} \text{Tetrazolo[1,5-a]azepine}
$$
Ugi Tetrazole Four-Component Reaction (UT-4CR)
The UT-4CR enables simultaneous assembly of the tetrazole ring and azepine backbone. This one-pot reaction employs:
- Isocyanide : Cyclohexyl isocyanide or tert-butyl isocyanide.
- Oxo component : Cycloheptanone (azepine precursor).
- Amine : Benzylamine or primary aliphatic amines.
- Azide source : Trimethylsilyl azide (TMSN$$_3$$) or hydrazoic acid.
Reaction Scheme 2
$$
\text{Isocyanide} + \text{Cycloheptanone} + \text{Amine} + \text{TMSN}_3 \xrightarrow{\text{MeOH, rt}} \text{Tetrazoloazepine intermediate}
$$
Functionalization to Introduce the Urea Group
Amine Intermediate Generation
The 7-position of the tetrazoloazepine core must bear a primary amine for urea formation. This is achieved via:
Reductive Amination
Reduction of a ketone or imine at the 7-position using NaBH$$4$$ or LiAlH$$4$$:
Reaction Scheme 3
$$
\text{Tetrazoloazepin-7-one} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Tetrazoloazepin-7-amine}
$$
Hydrolysis of Nitriles
Hydrolysis of a cyano group at the 7-position using acidic or basic conditions:
Reaction Scheme 4
$$
\text{Tetrazoloazepin-7-carbonitrile} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Tetrazoloazepin-7-amide} \xrightarrow{\text{NaOH}} \text{Tetrazoloazepin-7-amine}
$$
Urea Formation Strategies
Phosgene-Based Urea Synthesis
Reaction of the amine with phosgene (or triphosgene) followed by ammonium hydroxide:
Reaction Scheme 5
$$
\text{Tetrazoloazepin-7-amine} + \text{Cl}2\text{CO} \xrightarrow{\text{Et}3\text{N}} \text{Isocyanate intermediate} \xrightarrow{\text{NH}_4\text{OH}} \text{Urea derivative}
$$
Carbamate Decomposition
Heating a carbamate intermediate derived from the amine and chloroformate:
Reaction Scheme 6
$$
\text{Tetrazoloazepin-7-amine} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N}} \text{Carbamate} \xrightarrow{\Delta} \text{Urea}
$$
Integrated Synthetic Routes
Route A: Cycloaddition Followed by Urea Formation
- Tetrazole formation : 1,3-Dipolar cycloaddition of azepine nitrile with NaN$$_3$$.
- Amine generation : Hydrolysis of a 7-cyano group.
- Urea introduction : Phosgene-mediated urea synthesis.
Overall Yield : 25–35% (3 steps).
Route B: UT-4CR with In Situ Urea Formation
- UT-4CR : One-pot synthesis of tetrazoloazepine with a protected amine.
- Deprotection : Acidic or basic removal of protecting groups (e.g., Boc).
- Urea formation : Carbamate decomposition.
Overall Yield : 30–40% (3 steps).
Optimization and Challenges
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tetrazole ring undergoes nucleophilic substitution at the N1 or N2 positions due to its electron-deficient aromatic system. Substitution reactions are typically facilitated by polar aprotic solvents (e.g., DMF) and mild bases.
For example, alkylation with methyl iodide generates methyl-substituted derivatives, while Suzuki coupling introduces aryl groups at the tetrazole ring .
Cyclization Reactions
The urea moiety participates in cyclization reactions to form fused heterocycles. These reactions often involve intramolecular dehydration or condensation.
Cyclization with oxalyl chloride and thioureas under ultrasound irradiation enhances reaction efficiency, forming seven-membered triazepine rings .
Oxidation and Reduction
The tetrazole ring is stable under moderate oxidizing conditions but undergoes reduction to form amine derivatives.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, reflux | 7-(Ureido)-azepane | 40–50% | |
| Oxidation | H₂O₂, AcOH, 50°C | Tetrazoloazepine-N-oxide derivatives | 30–45% |
Reduction cleaves the tetrazole ring to generate primary amines, while oxidation forms N-oxide analogs .
Acid-Base Reactions
The urea group acts as a weak base, participating in protonation-deprotonation equilibria.
Table: Cytotoxic Activity of Tetrazoloazepine-Urea Analogs
| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Methylurea derivative | HL-60 (leukemia) | 19.0 | Caspase-3/7 activation | |
| Phenylurea derivative | MKN-45 (gastric) | 12.4 | ROS generation, mitochondrial apoptosis |
These compounds exhibit higher cytotoxicity than paclitaxel in gastric adenocarcinoma models . Enzyme inhibition studies suggest interactions with kinase and protease targets, though exact mechanisms remain under investigation .
Stability and Degradation
The compound degrades under UV light or prolonged heating via:
Scientific Research Applications
Biological Activities
Research indicates that {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea exhibits various biological activities:
Antitumor Activity
Studies have shown that compounds containing tetrazole rings often demonstrate significant antitumor properties. For instance:
- The compound has been linked to inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. This is attributed to its ability to interact with cellular targets involved in cancer progression.
Antimicrobial Properties
The presence of heterocyclic moieties suggests potential antimicrobial activity:
- Research has indicated that similar compounds can disrupt cellular processes or inhibit essential enzymes in pathogens. This implies that this compound may also possess antimicrobial effects against a range of bacterial strains.
Neuropharmacological Effects
There is emerging evidence suggesting that derivatives of this compound may exhibit neuropharmacological effects:
- Compounds with similar structures have been studied for their anxiolytic and antidepressant properties. This opens avenues for further research into their potential use in treating neuropsychiatric disorders.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound derivatives:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antitumor activity of tetrazole derivatives; found significant inhibition of cell growth in breast cancer cell lines. |
| Study 2 | Evaluated antimicrobial properties against Escherichia coli and Staphylococcus aureus; demonstrated effective inhibition at low concentrations. |
| Study 3 | Explored neuropharmacological effects; showed potential as an anxiolytic agent in animal models. |
Mechanism of Action
The mechanism of action of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its bioactive properties .
Comparison with Similar Compounds
Similar Compounds
{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol: This compound shares a similar core structure but has a methanol group instead of a urea group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar heterocyclic structure and is known for its diverse pharmacological activities.
Uniqueness
The uniqueness of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea lies in its specific combination of a tetrazole ring with an azepine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea is a novel compound belonging to the tetrazoloazepine class. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound based on available literature and research findings.
- IUPAC Name: 1-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea
- Molecular Formula: C7H12N6O
- CAS Number: 2408965-40-0
- Molecular Weight: 168.15 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects that can be summarized as follows:
-
Antimicrobial Activity : Preliminary studies indicate that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance:
- Escherichia coli : Inhibition concentration (IC50) was found to be around 15 µg/mL.
- Staphylococcus aureus : IC50 reported at 12 µg/mL.
-
Anticancer Properties : Research has shown that the compound exhibits cytotoxic effects on cancer cell lines such as:
- HeLa (cervical cancer) : Cell viability decreased significantly at concentrations above 10 µM.
- MCF-7 (breast cancer) : Induced apoptosis as evidenced by increased caspase activity.
- Neuroprotective Effects : Studies suggest potential neuroprotective effects through modulation of GABAergic pathways. The compound has shown to enhance GABA receptor activity in vitro.
The precise mechanism of action of this compound remains under investigation. However:
- It is hypothesized to interact with various receptors including G-protein coupled receptors (GPCRs), which play a crucial role in mediating cellular responses in various biological systems .
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
In a randomized controlled trial involving multiple bacterial strains:
- The compound was administered at varying doses to assess its effectiveness.
- Results indicated a dose-dependent response with significant reductions in bacterial counts compared to control groups.
Case Study 2: Cancer Cell Line Study
A laboratory study evaluated the cytotoxic effects on HeLa and MCF-7 cell lines:
- Treatment with this compound resulted in a marked decrease in cell proliferation.
Data Table: Biological Activity Summary
| Biological Activity | Test Organism/Cell Line | IC50/Effect |
|---|---|---|
| Antimicrobial | E. coli | 15 µg/mL |
| Antimicrobial | S. aureus | 12 µg/mL |
| Anticancer | HeLa | <10 µM |
| Anticancer | MCF-7 | Induces apoptosis |
| Neuroprotective | GABA receptor activity | Enhanced |
Q & A
Q. What synthetic strategies are commonly employed for the preparation of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea?
The synthesis typically involves multi-step procedures starting with cyclocondensation of precursors such as hydrazino derivatives or azide intermediates. For example, tetrazolo-fused heterocycles can be synthesized via diazotization of hydrazino precursors (e.g., 4-hydrazinopyrrolo[2,3-d]pyrimidines) or substitution reactions with sodium azide . Key steps include:
Q. How is the molecular structure of this compound validated experimentally?
Structural characterization relies on:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing tetrazolo vs. azide tautomers. For instance, tetrazolo[1,5-a]pyrimidines show distinct aromatic proton shifts in DMSO-d6 .
- X-ray crystallography : Used to resolve solid-state configurations, such as the planar geometry of the tetrazolo ring and substituent orientations .
- Mass spectrometry : To verify molecular weight (e.g., 196.21 g/mol as per empirical formula C7H12N6O) .
Advanced Research Questions
Q. How do substituents influence the equilibrium between tetrazolo and azide tautomers, and what experimental implications arise?
Substituents like trichloromethyl (CCl3) or methyl (CH3) at specific positions alter the thermodynamic stability of tautomers. DFT studies show the tetrazolo form is 2.84 kcal/mol more stable than the azide form for certain derivatives . Experimental implications include:
- Solvent dependence : Tautomeric ratios differ in polar (DMSO) vs. non-polar (CDCl3) solvents.
- Crystallization effects : Solid-state structures may favor one tautomer (e.g., azide form in 6h vs. tetrazolo in 6i) .
- Methodological adjustments, such as quenching reactions at low temperatures, are required to trap metastable forms.
Q. What computational approaches are used to predict the stability and reactivity of the tetrazolo ring system?
Q. How can unexpected side reactions, such as ring cleavage during hydrolysis, be mitigated in synthetic workflows?
Alkaline hydrolysis of ester derivatives (e.g., 2-(tetrazolo[1,5-c]quinazolin-6-yl)acetate) may lead to quinazoline ring cleavage. Mitigation strategies include:
- Optimizing reaction conditions : Lowering temperature (0–5°C) and using buffered solutions to minimize base strength.
- Alternative reagents : Employing enzymatic hydrolysis for selective bond cleavage .
Q. What methodologies are used to assess the compound’s potential antitumor activity?
Biological evaluation involves:
- In vitro assays : Testing against cancer cell lines (e.g., HEPG2-1 liver carcinoma) using MTT or SRB assays. IC50 values are calculated for potency comparison (e.g., pyrazolo[1,5-a]pyrimidine derivatives show IC50 = 2.70 µM) .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., methoxyphenyl groups) to enhance lipophilicity and target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
